N-(4-Ethoxyphenyl)-1-isocyanocyclohexane-1-carboxamide
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Overview
Description
N-(4-Ethoxyphenyl)-1-isocyanocyclohexane-1-carboxamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an isocyanocyclohexane ring, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-1-isocyanocyclohexane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with cyclohexanone to form an intermediate, which is then treated with phosgene to introduce the isocyanate group. The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-1-isocyanocyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Ethoxyphenyl)-1-isocyanocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-1-isocyanocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-Ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Paracetamol: N-(4-Hydroxyphenyl)acetamide, widely used as a pain reliever and fever reducer.
Acetanilide: N-Phenylacetamide, an older analgesic and antipyretic compound.
Uniqueness
N-(4-Ethoxyphenyl)-1-isocyanocyclohexane-1-carboxamide is unique due to its isocyanocyclohexane ring, which imparts distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
134420-18-1 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-isocyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-20-14-9-7-13(8-10-14)18-15(19)16(17-2)11-5-4-6-12-16/h7-10H,3-6,11-12H2,1H3,(H,18,19) |
InChI Key |
BDGPQIQGNGQRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2(CCCCC2)[N+]#[C-] |
Origin of Product |
United States |
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